molecular formula C8H7F3N2O B2850031 6-环丙基-4-(三氟甲基)-2,3-二氢吡啶并[3H]-酮 CAS No. 866474-34-2

6-环丙基-4-(三氟甲基)-2,3-二氢吡啶并[3H]-酮

货号 B2850031
CAS 编号: 866474-34-2
分子量: 204.152
InChI 键: MJWXOHWAAFYMCF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile” is synthesized for proteomics research . Another patent describes the production of “2-chloro-6-methyl-4-trifluoromethylpyridine” from “3-cyano-6-methyl-4-trifluoromethyl-2(1H) pyridone” through a two-step reaction involving phosphorus pentachloride and phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been described. For instance, “2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile” has a molecular formula of C10H6ClF3N2 and a molecular weight of 246.62 .

科学研究应用

亲核开环反应

研究表明,类似于“6-环丙基-4-(三氟甲基)-2,3-二氢吡啶并恶嗪-3-酮”的化合物会发生亲核开环反应。例如,用芳基肼处理反式-2-芳酰基-3-芳基-环丙烷-1,1-二羧酸盐,可以得到二氢吡唑或环丙烷稠合的吡啶并恶嗪酮,具体取决于反应条件。这些反应表现出完全的区域选择性和非对映选择性,并且在合成结构多样的分子中具有应用 (Sathishkannan、Tamilarasan 和 Srinivasan,2017 年)

多取代吡啶并恶嗪酮的合成

另一项研究探索了使用 4,5,6-三氟吡啶并恶嗪-3(2H)-酮作为支架来合成各种二取代和环稠合吡啶并恶嗪酮体系。这项工作突出了这些化合物在药物发现中的潜力,展示了吡啶并恶嗪酮环通过顺序亲核芳香取代过程形成多功能体系的多功能性 (Pattison 等人,2009 年)

抗菌特性和晶体结构

已经研究了新型氟代吡啶并恶嗪酮衍生物的无溶剂合成,揭示了它们的晶体结构和抗菌特性。这项研究证明了氟代吡啶并恶嗪酮的药用应用,强调了它们在开发新型抗菌剂中的潜力 (Sowmya 等人,2013 年)

[3 + 3]-环加成反应

供体-受体环丙烷可以与腙氯化物进行 [3 + 3]-环加成,从而形成四氢吡啶并恶嗪。这种方法提供了一种快速途径来创建各种吡啶并恶嗪衍生物,证明了环丙烷和吡啶并恶嗪酮骨架在合成复杂分子中的效用 (Garve 等人,2016 年)

未来方向

The future directions for the study of “6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. For instance, similar compounds have been studied for their herbicidal activity, suggesting potential agricultural applications .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves the cyclization of a suitable precursor molecule. The precursor molecule should contain a cyclopropyl group, a trifluoromethyl group, and a suitable functional group for cyclization. The cyclization reaction can be carried out using a suitable reagent and under appropriate reaction conditions.", "Starting Materials": [ "Cyclopropylamine", "Trifluoroacetic acid", "Ethyl acetoacetate", "Sodium ethoxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Preparation of ethyl 2-cyclopropyl-2-(trifluoromethyl)acetate by reacting cyclopropylamine with trifluoroacetic acid and ethyl acetoacetate in ethanol.", "Step 2: Cyclization of ethyl 2-cyclopropyl-2-(trifluoromethyl)acetate using sodium ethoxide as a base in ethanol to form 6-cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one.", "Step 3: Purification of the product by treating with hydrochloric acid and sodium bicarbonate followed by recrystallization from ethanol and water." ] }

CAS 编号

866474-34-2

产品名称

6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one

分子式

C8H7F3N2O

分子量

204.152

IUPAC 名称

3-cyclopropyl-5-(trifluoromethyl)-1H-pyridazin-6-one

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-6(4-1-2-4)12-13-7(5)14/h3-4H,1-2H2,(H,13,14)

InChI 键

MJWXOHWAAFYMCF-UHFFFAOYSA-N

SMILES

C1CC1C2=NNC(=O)C(=C2)C(F)(F)F

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。